molecular formula C17H22BrNO4 B3030567 N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID CAS No. 920023-52-5

N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID

Cat. No.: B3030567
CAS No.: 920023-52-5
M. Wt: 384.3
InChI Key: NXXMVSPXGZXQIU-UHFFFAOYSA-N
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Description

N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom

Properties

IUPAC Name

4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXMVSPXGZXQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678134
Record name 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920023-52-5
Record name 1-(1,1-Dimethylethyl) 4-(2-bromophenyl)-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920023-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group in this compound can undergo decarboxylative coupling under basic conditions. For example:

  • Conditions : Cs<sub>2</sub>CO<sub>3</sub> (1.0 equiv) in acetonitrile at 100°C under air .

  • Mechanism : Base-mediated intramolecular decarboxylation, likely involving a carbon anion intermediate rather than radical or carbocation pathways .

  • Substrate Scope :

    Substrate TypeYield (%)Notes
    Primary aliphatic acids62–80Longer chains (e.g., myristic acid) favor higher yields .
    Secondary cyclic acids51–71Stereochemistry retained (e.g., trans- or S-configurations) .

Boc Deprotection and Piperidine Modifications

The Boc group on the piperidine nitrogen is cleaved under acidic conditions:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Post-Deprotection Reactions :

    • Reductive Amination : Exposed piperidine reacts with aldehydes/ketones in the presence of NaBH<sub>3</sub>CN .

    • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF with K<sub>2</sub>CO<sub>3</sub> .

Hydrogenation of Unsaturated Intermediates

The piperidine ring or unsaturated precursors can undergo hydrogenation:

  • Example : Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to 4-(4-bromophenyl)piperidine using Rh/C catalyst under H<sub>2</sub> (100 psi) in MeOH/Et<sub>3</sub>N, yielding 98% .

Table 1: Decarboxylation Yields for Analogous Carboxylic Acids

SubstrateProductYield (%)Conditions
Myristic acidN-Boc-tetradecylamine80Cs<sub>2</sub>CO<sub>3</sub>, MeCN, 100°C
Cyclohexanecarboxylic acidN-Boc-cyclohexylmethylamine71Cs<sub>2</sub>CO<sub>3</sub>, MeCN, 100°C

Table 2: Boc Deprotection Efficiency

Acid UsedSolventTime (h)Yield (%)
TFADCM2>95
HClDioxane490

Mechanistic Insights

  • Decarboxylation : Proceeds via a Hofmann/Curtius-like rearrangement, retaining stereochemistry .

  • Bromine Substitution : Likely follows a two-step oxidative addition/reductive elimination in palladium-catalyzed couplings .

Mechanism of Action

The mechanism of action of N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The bromophenyl group can participate in binding interactions with proteins or enzymes, while the piperidine ring provides structural stability. The BOC group serves as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID is unique due to the presence of both the bromophenyl and carboxylic acid groups, which provide distinct chemical reactivity and potential for diverse applications.

Biological Activity

N-BOC-4-(2-bromophenyl)-piperidine-4-carboxylic acid (CAS No. 920023-52-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C15H20BrN2O3
  • Molecular Weight : 364.24 g/mol
  • Structure : The compound features a piperidine ring substituted with a bromophenyl group and a BOC (tert-butyloxycarbonyl) protecting group on the nitrogen.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Piperidine Derivative : A brominated phenyl group is introduced to the piperidine core through nucleophilic substitution reactions.
  • Protection of Amine Group : The amine group is protected using BOC anhydride to yield the final product.

Biological Activity

Research indicates that N-BOC-4-(2-bromophenyl)-piperidine derivatives exhibit various biological activities, particularly in cancer research and as potential pharmacological agents.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to N-BOC-4-(2-bromophenyl)-piperidine:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from piperidine have shown significant inhibitory effects on prostate cancer cell lines (e.g., PC-3). For instance, one study reported that certain derivatives exhibited anti-proliferative effects with IC50 values in the micromolar range, indicating their potential as anticancer agents .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, which has been confirmed through flow cytometry assays. This suggests that these compounds may activate apoptotic pathways, potentially through the modulation of key signaling proteins such as AKT .
  • Comparative Studies : In comparative studies against standard chemotherapeutics like doxorubicin, some derivatives showed comparable or enhanced activity against various cancer cell lines, including MCF-7 and U-937 .

Case Studies and Research Findings

StudyFindings
Zhang et al. (2018)Identified N-Boc-piperidine derivatives as potent AKT inhibitors with significant anti-proliferative effects on prostate cancer cells .
MDPI Study (2020)Reported that certain piperidine-based compounds exhibited cytotoxic activity against leukemia cell lines, with IC50 values indicating strong efficacy .
PubChem DataCompounds showed high gastrointestinal absorption and blood-brain barrier permeability, suggesting favorable pharmacokinetic properties .

Q & A

Q. What are the common synthetic routes for N-BOC-4-(2-bromophenyl)-piperidine-4-carboxylic acid, and what intermediates are critical?

Methodological Answer: The synthesis typically involves:

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride under basic conditions (e.g., DMAP or triethylamine) .
  • Bromophenyl Incorporation: Coupling of 2-bromophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
  • Carboxylic Acid Functionalization: Hydrolysis of nitrile or ester intermediates (e.g., using HCl or NaOH) to yield the carboxylic acid moiety .

Critical Intermediates:

  • N-Boc-4-cyanopiperidine : Precursor for carboxylic acid formation.
  • 4-(2-Bromophenyl)piperidine : Intermediate for bromophenyl integration.

Q. How is this compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

Method Expected Data Purpose
¹H/¹³C NMR Peaks for Boc (δ ~1.4 ppm, tert-butyl), bromophenyl (δ 7.2–7.8 ppm), and carboxylic acid (δ ~12 ppm) .Confirm structure and purity.
FT-IR Stretches for C=O (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .Functional group verification.
HPLC-MS Molecular ion ([M+H]⁺) matching theoretical mass (C₁₇H₂₁BrNO₄: ~392.26 g/mol).Purity assessment and molecular weight.

Safety Note: Handle under inert atmosphere to prevent Boc deprotection .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution X-ray diffraction data to refine bond lengths and angles, particularly for the bromophenyl and carboxylic acid moieties .
  • Validation Metrics: Check R-factors (<5%) and electron density maps for missing/disordered atoms .
  • Case Study: A 2021 study resolved a piperidine ring conformation discrepancy using SHELXD for phase refinement, confirming chair vs. boat configurations .

Q. How to address contradictory spectroscopic data between synthetic batches?

Methodological Answer:

  • Hypothesis Testing:
    • Impurity Analysis: Use LC-MS to detect byproducts (e.g., de-Boc derivatives).
    • Solvent Effects: Compare NMR in DMSO-d₆ vs. CDCl₃; carboxylic acid proton may broaden in non-polar solvents .
    • Crystallization Artifacts: Recrystallize from ethanol/water to isolate pure enantiomers .
  • Statistical Tools: Principal Component Analysis (PCA) of FT-IR spectra to identify batch-to-batch variability .

Q. What computational methods predict the reactivity of this compound in coupling reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model Suzuki-Miyaura coupling transition states .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .
  • Case Study: A 2021 study used Gaussian09 to predict regioselectivity in bromophenyl derivatives, aligning with experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID
Reactant of Route 2
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N-BOC-4-(2-BROMOPHENYL)-PIPERIDINE-4-CARBOXYLIC ACID

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